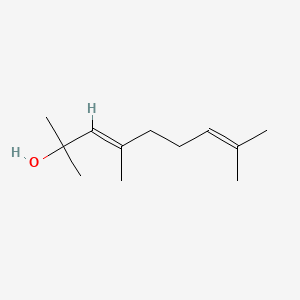

(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL

描述

(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL: is an organic compound characterized by its unique structure, which includes multiple methyl groups and double bonds. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL typically involves several steps:

Starting Materials: The synthesis begins with simple alkenes and alkynes, which are readily available.

Grignard Reaction: One common method involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with an aldehyde or ketone to form the alcohol.

Hydroboration-Oxidation: Another method is hydroboration-oxidation, where an alkene undergoes hydroboration followed by oxidation to yield the alcohol.

Reaction Conditions: These reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to selectively hydrogenate specific bonds.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Techniques such as distillation or chromatography are used to purify the final product.

化学反应分析

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones. For example:

-

Oxidation to ketone : Using pyridinium chlorochromate (PCC) or Swern oxidation conditions ([CrO₃/DMP] ), the alcohol is converted to (3E)-2,4,8-trimethylnona-3,7-dien-2-one.

-

Lipid peroxidation : In biological systems, the conjugated diene system participates in radical-mediated peroxidation, forming hydroperoxides or epoxy derivatives under oxidative stress .

Epoxidation

The conjugated diene system reacts with peracids or catalytic asymmetric epoxidation methods:

Protection/Deprotection of Alcohol

The hydroxyl group is protected to prevent undesired reactivity during synthesis:

-

Silylation : Reaction with tert-butyldimethylsilyl chloride (TBSCl) or trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole) yields silyl ether derivatives. Example:

This method preserves the diene system for subsequent reactions like cross-metathesis .

Reduction Reactions

Selective hydrogenation of the diene system is achievable:

-

Catalytic Hydrogenation : Using Pd/C or PtO₂ under H₂ gas, the compound is reduced to (3E)-2,4,8-trimethylnon-3-en-2-ol.

-

Partial Reduction : Lindlar catalyst selectively hydrogenates the 7E double bond while retaining the 3E configuration .

Metathesis Reactions

The diene system participates in ring-closing metathesis (RCM) or cross-metathesis (CM):

-

RCM : With Grubbs II catalyst, the diene forms macrocyclic lactones (e.g., deca-4,8-dienolides) when linked to ester groups .

-

CM : Reacts with alkenes (e.g., styrene) to form extended conjugated systems .

Esterification and Acylation

The hydroxyl group reacts with acylating agents:

-

Acetylation : Treatment with acetic anhydride/pyridine yields (3E)-2,4,8-trimethylnona-3,7-dien-2-yl acetate.

-

Phosphorylation : Reaction with phosphoryl chloride forms phosphate esters for biochemical studies .

Biological Interactions

-

Antimicrobial Activity : Reacts with microbial cell membranes via hydrophobic interactions, disrupting membrane integrity.

-

Antioxidant Activity : Scavenges free radicals (e.g., hydroxyl radicals) via hydrogen donation from the alcohol group .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

科学研究应用

Applications in Flavor and Fragrance

1. Flavoring Agent

- (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL is utilized in the food industry as a flavoring agent due to its pleasant aroma. It is particularly noted for imparting citrus and woody notes to various food products .

2. Fragrance Component

- This compound is also used in perfumery and cosmetics. Its unique scent profile makes it suitable for use in personal care products such as deodorants and perfumes .

Agricultural Applications

1. Insect Attractant

- Research indicates that this compound can serve as an attractant for certain insect species. This property is significant for developing eco-friendly pest management strategies .

2. Bioactive Compound

- The compound's volatile nature allows it to be used in formulations aimed at enhancing plant growth or repelling pests through its olfactory properties .

Therapeutic Potential

1. Antimicrobial Activity

- Preliminary studies suggest that this compound may exhibit antimicrobial properties. This aspect is being explored for potential applications in developing natural preservatives or therapeutic agents against microbial infections .

Case Studies

作用机制

The mechanism by which (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL exerts its effects involves:

Molecular Targets: Interacts with specific enzymes or receptors in biological systems.

Pathways: Participates in metabolic pathways, influencing the synthesis or breakdown of other compounds.

相似化合物的比较

Similar Compounds

(3E)-2,4,8-Trimethylnona-3,7-dien-1-OL: Similar structure but with a different position of the hydroxyl group.

(3E)-2,4,8-Trimethylnona-3,7-dien-3-OL: Another isomer with the hydroxyl group at a different position.

Uniqueness

Structural Features: The specific arrangement of methyl groups and double bonds in (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL gives it unique chemical properties.

Reactivity: Its reactivity profile differs from other isomers, making it suitable for specific applications in synthesis and industry.

This detailed overview of this compound highlights its significance and versatility across various fields

生物活性

(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL, also known as (+/-)-trans- and cis-4,8-Dimethyl-3,7-nonadien-2-ol, is a terpenoid compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in agriculture, and implications in human health based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H20O

- Molecular Weight : 168.2759 g/mol

- IUPAC Name : (3E)-4,8-dimethylnona-3,7-dien-2-ol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Insecticidal Activity

In agricultural contexts, the compound has been investigated for its insecticidal properties. It has shown potential as a natural pesticide due to its ability to repel certain insect species. This property is particularly valuable in organic farming practices where synthetic pesticides are avoided .

Synergistic Effects

The compound has been studied in combination with other essential oils to enhance their antimicrobial efficacy. For example, when combined with linalool or methyl salicylate, it demonstrated an increased ability to inhibit microbial growth. This synergistic effect suggests that this compound could be utilized to improve the effectiveness of existing antimicrobial formulations .

Case Studies

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 0.5% for E. coli and 1% for S. aureus, highlighting its potential as a natural antimicrobial agent .

- Insect Repellency : Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops compared to untreated controls. The insecticidal activity was attributed to both repellency and toxicity upon ingestion .

Data Table: Biological Activity Summary

属性

CAS 编号 |

479547-57-4 |

|---|---|

分子式 |

C12H22O |

分子量 |

182.30 g/mol |

IUPAC 名称 |

2,4,8-trimethylnona-3,7-dien-2-ol |

InChI |

InChI=1S/C12H22O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,9,13H,6,8H2,1-5H3 |

InChI 键 |

BPIALUCKEZWHIF-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CC(C)(C)O)C)C |

手性 SMILES |

CC(=CCC/C(=C/C(C)(C)O)/C)C |

规范 SMILES |

CC(=CCCC(=CC(C)(C)O)C)C |

密度 |

0.858-0.864 |

物理描述 |

Clear, colourless liquid; Fruity aroma |

溶解度 |

Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。